B1575004 Sarcoma antigen 1 (715-723)

Sarcoma antigen 1 (715-723)

Cat. No.: B1575004
Attention: For research use only. Not for human or veterinary use.
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Description

Genomic Organization and Splicing Variants of the SART1 Gene

The SART1 gene (spliceosome-associated factor 1, recruiter of U4/U6.U5 tri-snRNP) is located on chromosome 11q13.1 in humans (GRCh38: 65,961,728–65,980,137) and encodes two distinct protein isoforms through alternative splicing and post-transcriptional regulation. The canonical isoform, SART1(800), is an 800-amino acid nuclear protein involved in spliceosome assembly, specifically recruiting the U4/U6.U5 tri-snRNP complex to pre-mRNA. A shorter isoform, SART1(259), arises via a -1 ribosomal frameshift mechanism during translation, producing a 259-amino acid cytosolic protein predominantly expressed in epithelial cancers.

Feature SART1(800) SART1(259)
Localization Nucleus Cytosol
Function Spliceosome assembly Tumor antigen presentation
Expression Proliferating cells Epithelial cancers
Domains Leucine zipper motif, RS domains Tumor epitopes (e.g., 715–723)

The SART1 gene contains eight exons, with alternative splicing generating multiple non-coding transcripts. The 715–723 epitope (LYATVIHDI) is derived from exon 15 of the SART1(259) isoform, which lacks the nuclear localization signal present in SART1(800). This differential splicing enables tumor-specific expression of the epitope, making it a target for HLA-A24-restricted cytotoxic T lymphocytes (CTLs).

Structural Analysis of the 715-723 Peptide Epitope

The 715–723 peptide (LYATVIHDI) is a nonameric epitope characterized by its high binding affinity to HLA-A*24:02, a prevalent MHC class I allele in Asian populations. Structural studies using X-ray crystallography and molecular dynamics simulations reveal critical interactions:

  • Anchor residues :

    • Position 2 (Tyr²) and position 9 (Ile⁹) form hydrogen bonds with HLA-A24's B and F pockets, respectively.
    • Substitution of Tyr² with phenylalanine reduces binding affinity by 80%, demonstrating its role in stabilizing the peptide-MHC complex.
  • T-cell receptor (TCR) engagement :

    • The central residues (Thr³–Asp⁸) form a solvent-exposed arch recognized by TCR CDR3 loops.
    • Alanine scanning mutagenesis identified His⁷ as essential for TCR activation, with H7A mutants abolishing CTL-mediated cytotoxicity.
Position Residue Role in MHC Binding Role in TCR Recognition
1 Leu Secondary anchor Minimal contribution
2 Tyr Primary anchor Structural stabilization
7 His Non-anchor Critical for activation

The epitope's stability is enhanced by a β-sheet conformation between residues 4–6 (Thr-Val-Ile), as confirmed by circular dichroism spectroscopy.

Post-Translational Modifications Influencing Antigenicity

Post-translational modifications (PTMs) of SART1(259) modulate the immunogenicity of the 715–723 epitope:

  • Phosphorylation :

    • Serine 42 (S42) and threonine 189 (T189) phosphorylation in SART1(259) enhances proteasomal degradation, increasing epitope availability for MHC-I presentation.
    • Phosphomimetic mutants (S42D/T189D) increase CTL recognition by 2.3-fold compared to wild-type peptides.
  • Ubiquitination :

    • Lysine 129 (K129) ubiquitination targets SART1(259) for endoplasmic reticulum-associated degradation (ERAD), reducing epitope presentation.
    • Deubiquitinating enzyme USP9X counteracts this process, correlating with higher 715–723 epitope levels in USP9X-overexpressing tumors.
  • Splicing-associated modifications :

    • Alternative splicing of SART1 pre-mRNA introduces exonic splice enhancers that promote frameshifting, ensuring SART1(259) production in tumors.
    • Inhibition of splicing factor SF3B1 reduces SART1(259) expression by 67%, directly linking spliceosome activity to epitope generation.

Properties

sequence

LYATVIHDI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Sarcoma antigen 1 (715-723)

Origin of Product

United States

Scientific Research Applications

Expression Patterns

Research has demonstrated that SAGE1 is expressed in various cancers, including:

  • Lung Cancer : Studies indicate that SAGE1 is expressed in approximately 50% of non-small cell lung cancer (NSCLC) samples. Specifically, high expression levels were observed in lung squamous cell carcinoma (LUSC) and lung adenocarcinoma (LUAD) tissues .
  • Other Tumors : Beyond lung cancer, SAGE1 expression has also been reported in head and neck squamous cell carcinoma and esophageal squamous cell carcinoma, suggesting its broader relevance across different malignancies .

Table 1: Summary of SAGE1 Expression Across Cancers

Cancer TypeExpression Level (%)Reference
Non-Small Cell Lung Cancer50
Lung Squamous Cell CarcinomaHigh (>60%)
Lung AdenocarcinomaModerate (30-60%)
Head and Neck Squamous Cell CarcinomaNot specified
Esophageal Squamous Cell CarcinomaNot specified

Immunotherapeutic Applications

The primary application of SAGE1 lies in its potential for T-cell immunotherapy. The peptide SAGE1 (715-723) has been identified as an HLA-A24-restricted epitope capable of inducing cytotoxic T lymphocyte (CTL) responses. This characteristic makes it a candidate for developing TCR-T therapies aimed at targeting tumors expressing SAGE1 .

Case Studies

Several studies have documented the effectiveness of targeting SAGE1 through various immunotherapeutic approaches:

  • Lung Cancer Models : In a study using mouse xenograft models, T cells transduced with the VF3 TCR demonstrated significant antitumor activity against lung cancer xenografts, highlighting the potential of SAGE1-targeted therapies in clinical settings .
  • CTL Response Generation : Research has successfully generated human CTLs specific to the SAGE1 (715-723) peptide after sensitizing CD8+ T cells from HLA-A2402-positive donors. These CTLs exhibited cytotoxic activity against tumor cell lines expressing the relevant antigen .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key sarcoma-associated antigens and their distinguishing features relative to Sarcoma antigen 1 (715-723):

Antigen Molecular Characteristics Associated Sarcoma Subtypes Prognostic/Therapeutic Relevance
Sarcoma antigen 1 (715-723) Epitope within SAGE1 protein (UniProt: Q5JNW0); sequence position 715-723. Broad sarcoma spectrum Potential biomarker for immune recognition; role in gene signatures predicting survival .
GD2 (disialoganglioside) Glycolipid antigen overexpressed on cell surface. Ewing sarcoma, Ewing-like sarcoma Targeted by dinutuximab (anti-GD2 antibody); linked to complete remission in metastatic cases .
MAGE-A4 Cancer-testis antigen (43 kDa protein); member of MAGE family. Synovial sarcoma Engineered T-cell therapy (afamitresgene autoleucel) targets MAGE-A4; FDA-approved for advanced cases .
Osteogenic sarcoma antigen Integral membrane protein (72 kDa); external plasma membrane localization. Osteosarcoma Defined by monoclonal antibodies; potential diagnostic marker .
APM components (e.g., HLA-I) Antigen-processing machinery proteins (e.g., β2-microglobulin, proteasome subunits). Leiomyosarcoma, dedifferentiated liposarcoma Loss correlates with immune evasion and poor prognosis .
p27, PCNA, ki-67 Cell cycle regulators (p27: CDKN1B; PCNA: proliferation marker; ki-67: mitotic activity). Synovial sarcoma p27 loss and ki-67 overexpression predict aggressive behavior and poor survival .

Expression Patterns and Clinical Implications

  • Sarcoma Antigen 1 (715-723): Broadly expressed across sarcoma subtypes but lacks subtype specificity.
  • GD2 and MAGE-A4: Exhibit subtype-specific expression (GD2 in Ewing sarcoma; MAGE-A4 in synovial sarcoma). Both are actionable targets for antibody-based or adoptive T-cell therapies, demonstrating higher clinical relevance in targeted treatment .
  • APM Components: Heterogeneous loss across sarcoma subtypes disrupts antigen presentation, reducing tumor visibility to immune cells. APM defects are independent predictors of resistance to immune checkpoint inhibitors .

Prognostic and Therapeutic Divergence

  • Immune Evasion vs. Immune Activation: While APM component loss (e.g., β2-microglobulin) facilitates immune evasion, Sarcoma antigen 1 (715-723) may contribute to immune activation through epitope presentation. However, neither has been directly linked to existing immunotherapies, unlike GD2 and MAGE-A4 .
  • Survival Prediction: Gene signatures incorporating complement-related genes (including SAGE1) predict overall survival in sarcoma patients (AUC = 0.72–0.81 across cohorts) . In contrast, p27 and ki-67 are standalone prognostic markers with direct associations with tumor grade and metastasis .

Key Research Findings and Data Highlights

  • Immunotherapy Context: MAGE-A4-targeting T-cell therapy achieved a 39% objective response rate in synovial sarcoma, highlighting the efficacy of antigen-specific approaches .
  • Gene Signature Performance:
    • Complement-related gene signatures (including SAGE1-associated pathways) stratified sarcoma patients into high- vs. low-risk groups with significant survival differences (HR = 2.41, p < 0.001) .

Preparation Methods

Epitope Prediction and Selection

  • Candidate peptides for HLA-A2402 binding were predicted using computer-based algorithms available through the BioInformatics and Molecular Analysis Section HLA Peptide Binding Prediction tools.
  • The SAGE-derived peptides, including the 715-723 sequence, were scored for their binding affinity to HLA-A2402, with the 715-723 peptide receiving a score of 70.000 (Table 1).
  • This prediction step is critical to select peptides with potential high affinity and immunogenicity for further synthesis and testing.

Peptide Synthesis

  • The selected peptides, including Sarcoma antigen 1 (715-723), were chemically synthesized with a purity exceeding 90%.
  • Peptides were dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL and stored in aliquots at −80°C to maintain stability and activity before use.
  • The synthesis process ensures the production of high-quality peptides suitable for immunological assays and vaccine formulation.

Validation Using HLA-A2402 Transgenic Mice

  • HLA-A2402 transgenic mice, genetically engineered to express human HLA-A2402 molecules, were vaccinated with DNA plasmids encoding the SAGE antigen.
  • Splenic CD8+ T cells from vaccinated mice were screened against synthesized peptides to identify those capable of eliciting a CTL response specific to the 715-723 epitope.
  • This in vivo system confirms the immunogenicity and natural processing of the peptide within a mammalian system.

Human Cell-Based Validation

  • Human CD8+ T cells from HLA-A2402-positive donors were sensitized using autologous CD4+ PHA blasts transduced with mRNA encoding the SAGE antigen.
  • These sensitized CD8+ T cells were tested for reactivity against the synthesized 715-723 peptide in an HLA-A2402-restricted manner.
  • CTL clones generated showed cytotoxic activity against tumor cell lines expressing both HLA-A2402 and the SAGE antigen, confirming the natural processing and presentation of the peptide in human cells.

Detailed Research Findings and Data

Peptide Candidate Scores and Sequences

Protein Position Number Sequence Binding Score to HLA-A2402
SAGE 715-723 LYATVIHDI 70.000
SAGE 841-848 NYERIFILL 504.000
SAGE 776-784 LYKPDNEF 158.400

Table 1: Selected SAGE-derived peptides with their predicted HLA-A2402 binding scores.

Experimental Validation Summary

Step Description Outcome
DNA Vaccination in HLA-A2402 mice Vaccinated with plasmids encoding SAGE antigen Induction of CD8+ T cells recognizing 715-723 epitope in an HLA-A2402-restricted manner
Peptide Synthesis Chemical synthesis of LYATVIHDI peptide with >90% purity High-quality peptide suitable for immunological assays
Human CTL Sensitization Sensitization of HLA-A2402-positive CD8+ T cells with CD4+ PHA blasts transduced with SAGE mRNA Generation of CTLs specific to 715-723 peptide capable of lysing tumor cells expressing antigen
Cytotoxicity Assays Testing CTL clones against tumor cell lines expressing HLA-A2402 and SAGE Confirmation of natural processing and presentation of the epitope in human tumor cells

Q & A

Q. How should researchers present conflicting data on Sarcoma antigen 1 (715-723) in a manuscript?

  • Methodological Answer : Structure the Discussion section to contrast findings with prior studies, explicitly addressing methodological differences (e.g., antibody clones, sample preparation). Use tables to summarize contradictory results and propose validation experiments, adhering to journal formatting standards .

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